5-(Difluoromethoxy)isoquinoline
Description
5-(Difluoromethoxy)isoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a difluoromethoxy (-OCHF₂) group at the 5-position. The difluoromethoxy group introduces electron-withdrawing effects, which can modulate electronic properties, metabolic stability, and binding interactions with biological targets .
Properties
IUPAC Name |
5-(difluoromethoxy)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLUEEUCHJADCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)isoquinoline can be achieved through several methodologies.
Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs catalytic processes to enhance yield and selectivity. For example, Iridium(III) catalysis has been used for the C–H/N–O annulation of arylketoxime and internal alkyne without using an oxidant . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
Chemistry: 5-(Difluoromethoxy)isoquinoline is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications .
Biology: The compound’s fluorinated nature enhances its bioavailability and metabolic stability, making it a candidate for drug development .
Medicine: Fluorinated isoquinolines, including 5-(Difluoromethoxy)isoquinoline, are investigated for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders .
Industry: In materials science, fluorinated isoquinolines are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties .
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Key Research Findings:
Substituent Effects on Receptor Affinity: In 5-HT₃ receptor studies, modifying the isoquinoline scaffold with a 2-NMe group (compound 40) reduced affinity 5-fold, while a 2-NH₂ group (compound 39) caused a 140-fold decrease compared to the parent compound (52). This highlights the critical role of substituent electronic properties . 5-(4-Aminophenyl) derivatives () demonstrated potent anti-cancer activity, suggesting that aromatic extensions with electron-donating groups enhance target engagement.
Synthetic Accessibility: Halogenated derivatives (e.g., 5-Bromo- and 5-Chloroisoquinoline) are synthesized via direct halogenation, serving as intermediates for further functionalization . Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) enables efficient introduction of aryl/heteroaryl groups (e.g., 5-(4-aminophenyl)isoquinoline) .
Biological Implications :
- Electron-withdrawing groups (e.g., -OCHF₂) may improve metabolic stability by resisting oxidative degradation, as seen in related benzimidazole derivatives .
- Bulky substituents (e.g., diazepane-sulfonyl groups) can enhance selectivity for kinases but may limit bioavailability due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
